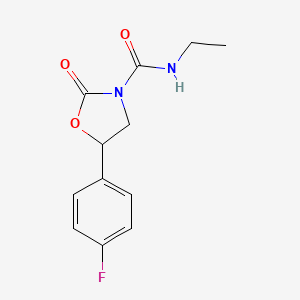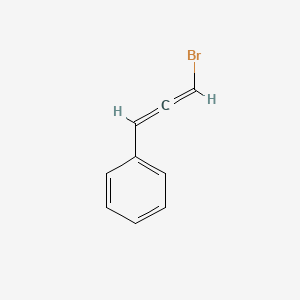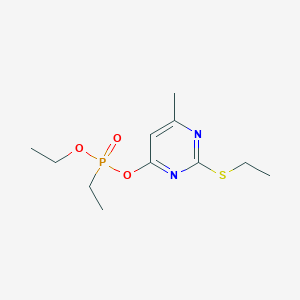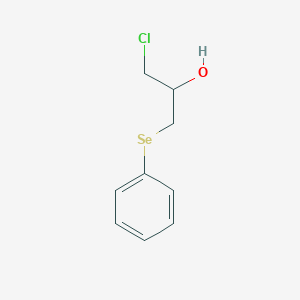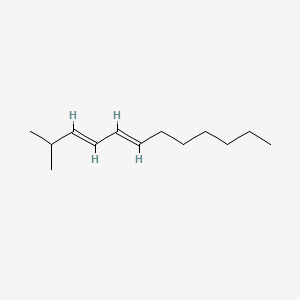
3,5-Dodecadiene, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dodecadiene, 2-methyl-: is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with two double bonds located at the 3rd and 5th positions and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3,5-Dodecadiene, 2-methyl- may involve catalytic hydrogenation of precursor compounds. This process requires specific catalysts such as palladium or platinum on carbon and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3,5-Dodecadiene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
3,5-Dodecadiene, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, forming intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: A naturally occurring diene, used in the synthesis of natural rubber and other polymers.
2,4-Hexadiene: Another diene with a similar structure but different positioning of double bonds.
Uniqueness: 3,5-Dodecadiene, 2-methyl- is unique due to its specific structure, which includes a methyl group at the 2nd position and double bonds at the 3rd and 5th positions. This unique arrangement allows it to participate in specific chemical reactions and makes it valuable for various applications in research and industry.
特性
CAS番号 |
90083-37-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
InChIキー |
HULVBFBDOCMWOT-HULFFUFUSA-N |
異性体SMILES |
CCCCCC/C=C/C=C/C(C)C |
正規SMILES |
CCCCCCC=CC=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


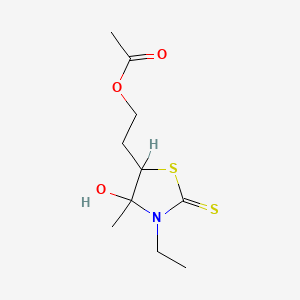
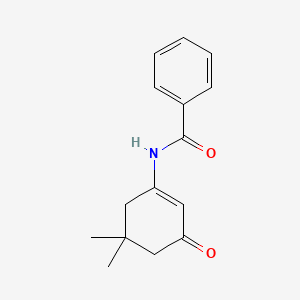
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)

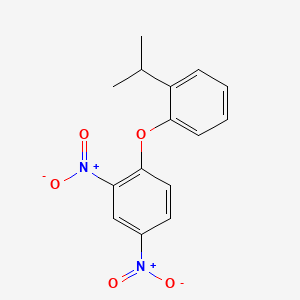
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

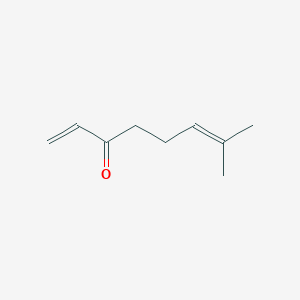
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
